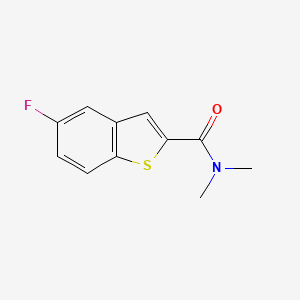![molecular formula C17H15NO2S B7472209 8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
8-[(4-Methylphenyl)sulfonylmethyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-Methylphenyl)sulfonylmethyl]quinoline, also known as MSQ, is a chemical compound that has been widely studied for its potential applications in scientific research. MSQ belongs to a class of compounds called quinoline derivatives, which have been shown to have a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. In
科学的研究の応用
8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for cellular imaging. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to selectively bind to DNA and RNA, and its fluorescence properties make it an ideal tool for visualizing these biomolecules in living cells. In addition, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been used as a sensor for detecting metal ions, such as copper and zinc, which play important roles in biological processes.
作用機序
The mechanism of action of 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is not fully understood, but it is thought to involve the interaction of the sulfonyl group with biomolecules such as DNA and proteins. The sulfonyl group is known to be a strong electron-withdrawing group, which can affect the electronic properties of the quinoline ring and its binding affinity for biomolecules. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has also been shown to induce oxidative stress in cells, which may contribute to its biological effects.
Biochemical and Physiological Effects:
8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to have a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that 8-[(4-Methylphenyl)sulfonylmethyl]quinoline can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to have antioxidant properties, which may protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 8-[(4-Methylphenyl)sulfonylmethyl]quinoline in lab experiments is its fluorescent properties, which make it a powerful tool for visualizing biomolecules in living cells. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is also relatively easy to synthesize and has been shown to be stable under a range of conditions. However, one limitation of using 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is its potential toxicity, particularly at high concentrations. Careful dose-response studies are necessary to ensure that 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is used safely in lab experiments.
将来の方向性
There are many potential future directions for research on 8-[(4-Methylphenyl)sulfonylmethyl]quinoline. One area of interest is its use as a fluorescent probe for imaging RNA in living cells. RNA plays a critical role in many biological processes, but it has been difficult to visualize directly in living cells. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to selectively bind to RNA, and its fluorescent properties make it a promising tool for studying RNA dynamics in real-time. In addition, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline could be further optimized for use as a sensor for detecting other biomolecules, such as lipids or carbohydrates. Finally, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline could be used as a starting point for the development of new quinoline derivatives with improved biological activity and specificity.
合成法
The synthesis of 8-[(4-Methylphenyl)sulfonylmethyl]quinoline involves the reaction of 8-hydroxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the hydroxyl group on the quinoline ring by the sulfonyl chloride group, resulting in the formation of 8-[(4-Methylphenyl)sulfonylmethyl]quinoline. This synthesis method has been well-established in the literature and has been used to produce 8-[(4-Methylphenyl)sulfonylmethyl]quinoline in high yields.
特性
IUPAC Name |
8-[(4-methylphenyl)sulfonylmethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-13-7-9-16(10-8-13)21(19,20)12-15-5-2-4-14-6-3-11-18-17(14)15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOVGGILIVDBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Methylphenyl)sulfonylmethyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

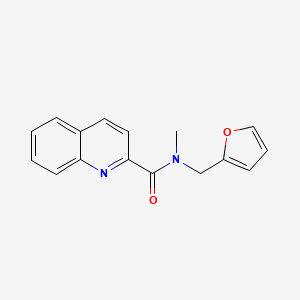
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)

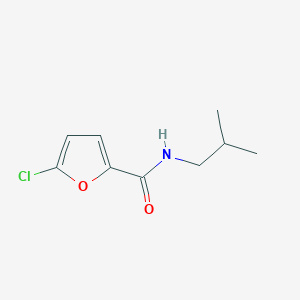
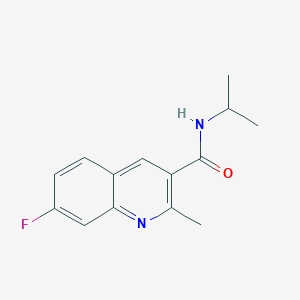

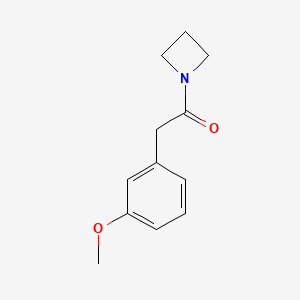


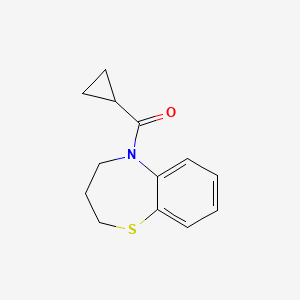
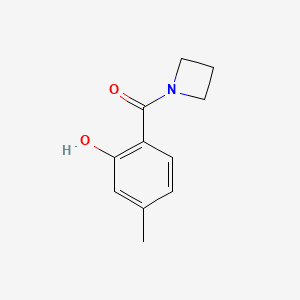
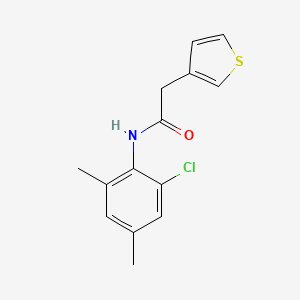
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
